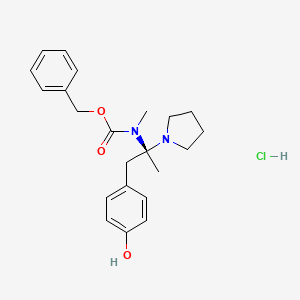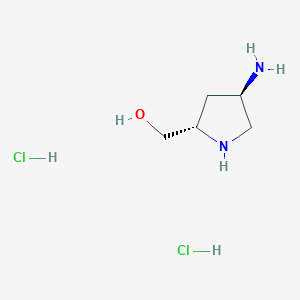
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl, hereafter referred to as “Compound A”, is an organic compound that has been studied for its potential applications in scientific research, medicine, and industry. The compound is a chiral, secondary amine, and is derived from the hydroxybenzyl group. Compound A has been studied extensively in the laboratory and has been found to exhibit various properties that make it a useful tool in the scientific community. In
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential applications in scientific research. It has been found to be a useful tool for the synthesis of other compounds, such as amino acids and peptides. Compound A has also been used as an enzyme inhibitor, and has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been studied for its potential to act as a ligand for various proteins, and has been found to bind to several proteins, including the human serotonin receptor.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor by binding to the active site of an enzyme and blocking its action. Additionally, Compound A is thought to act as a ligand for various proteins, binding to the protein and altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound A are not fully understood. However, the compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, Compound A has been found to bind to several proteins, including the human serotonin receptor, and has been found to alter the activity of these proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound A in laboratory experiments include its availability, its low cost, and its ability to be synthesized using a variety of methods. Additionally, Compound A can be used as an enzyme inhibitor and as a ligand for various proteins, making it a useful tool for scientific research. However, the compound has some limitations, including its instability in certain environments and its potential to cause adverse effects if ingested.
Zukünftige Richtungen
There are several potential future directions for the study of Compound A. These include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be conducted into the compound’s potential to act as an enzyme inhibitor and as a ligand for various proteins. Finally, further research could be conducted into the compound’s potential to cause adverse effects if ingested.
Synthesemethoden
Compound A can be synthesized using a variety of methods, including the Mitsunobu reaction and the reductive amination of 4-hydroxybenzaldehyde. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine and an alcohol in the presence of a base to form an ester. The reductive amination of 4-hydroxybenzaldehyde involves the reaction of the aldehyde with N-methyl-N-benzylpyrrolidin-2-one in the presence of a reducing agent. Both of these methods have been used to synthesize Compound A with good yields.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUPQQMMDGNND-VZYDHVRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)





![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)
![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)

